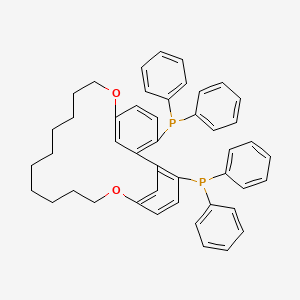
(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral diphosphine ligand that is widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the reaction of a biphenyl derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . Another approach involves the use of nickel-catalyzed coupling reactions, where the chiral ditriflate of binaphthol is treated with diphenylphosphine in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted biphenyl derivatives. These products are often used as intermediates in further synthetic applications.
Applications De Recherche Scientifique
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where its high enantioselectivity is crucial for producing the desired therapeutic effects.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl exerts its effects involves its ability to coordinate with transition metals. The compound forms stable complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
1-(Diphenylphosphino)naphthalene: A ligand used in luminescent copper(I) halide complexes.
Uniqueness
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its structure allows for efficient coordination and catalytic activity, making it a valuable tool in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C46H46O2P2 |
|---|---|
Poids moléculaire |
692.8 g/mol |
Nom IUPAC |
(22-diphenylphosphanyl-7,18-dioxatricyclo[17.3.1.12,6]tetracosa-1(22),2,4,6(24),19(23),20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-34-48-38-30-32-46(50(41-25-15-9-16-26-41)42-27-17-10-18-28-42)44(36-38)43-35-37(47-33-19-5-3-1)29-31-45(43)49(39-21-11-7-12-22-39)40-23-13-8-14-24-40/h7-18,21-32,35-36H,1-6,19-20,33-34H2 |
Clé InChI |
MQZNRYHDHKXLNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





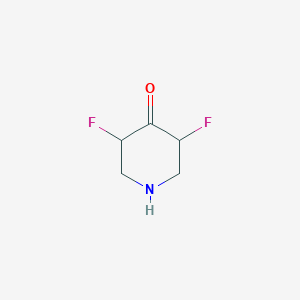
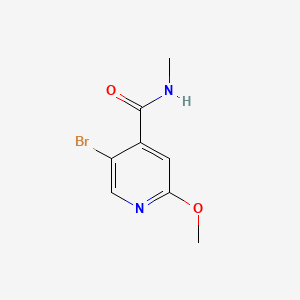
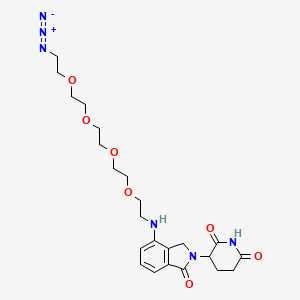
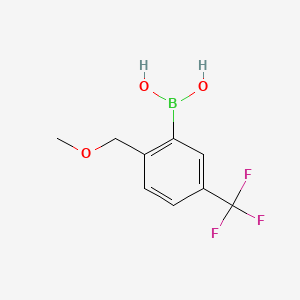
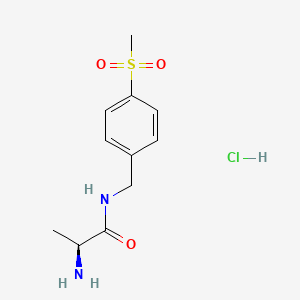
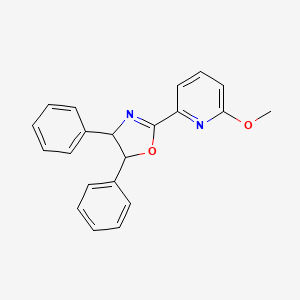
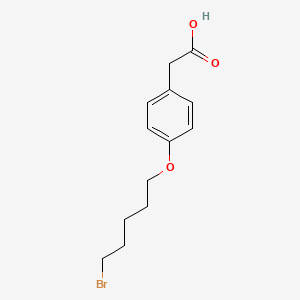
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
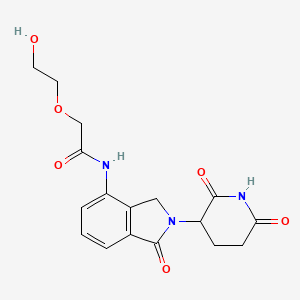
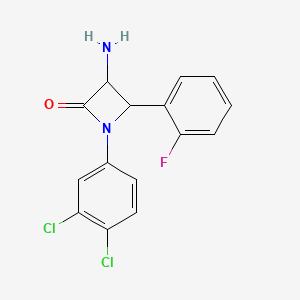
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
